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Compound of Interest

Compound Name: 4-Hydroxymethylpyrazole

Cat. No.: B150813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Hydroxymethylpyrazole, a significant

metabolite of the alcohol dehydrogenase inhibitor fomepizole. This document outlines its

chemical identity, physicochemical properties, synthesis, and its role in biochemical assays.

Core Identity: CAS Number and Molecular Structure
4-Hydroxymethylpyrazole, also known as (1H-Pyrazol-4-yl)methanol, is a heterocyclic

organic compound. It is a known human metabolite of fomepizole (4-methylpyrazole), a drug

used as an antidote for methanol and ethylene glycol poisoning.

CAS Number: 25222-43-9[1]

Molecular Formula: C₄H₆N₂O[2]

Molecular Weight: 98.10 g/mol [1][2]

IUPAC Name: (1H-pyrazol-4-yl)methanol[1]

Synonyms: 4-Hydroxymethyl-1H-pyrazole, Pyrazole-4-methanol[1]

Molecular Structure:
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The structure of 4-Hydroxymethylpyrazole consists of a pyrazole ring with a hydroxymethyl

group attached at the 4-position.

SMILES: C1=C(C=NN1)CO[1][2]

InChI: InChI=1S/C4H6N2O/c7-3-4-1-5-6-2-4/h1-2,7H,3H2,(H,5,6)[1][2]

Physicochemical and Spectroscopic Data
The following table summarizes key quantitative data for 4-Hydroxymethylpyrazole and

related compounds. This information is crucial for its application in experimental settings.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b150813?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3015210
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z3Y85WYBN
https://pubchem.ncbi.nlm.nih.gov/compound/3015210
https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Z3Y85WYBN
https://www.benchchem.com/product/b150813?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Notes

Physical Properties

Boiling Point 326.8 °C at 760 mmHg
Data for 4-

Hydroxymethylpyrazole.

Density 1.311 g/cm³
Data for 4-

Hydroxymethylpyrazole.

pKa 2.91 ± 0.05
Data for the related compound

4-methylpyrazole[3].

Solubility

Soluble in water and polar

organic solvents like alcohols

and ethers.

General solubility for pyrazole

derivatives[4][5].

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆)

δ 12.58 (br s, 1H, NH), 7.58 (s,

1H, ArH), 7.40 (s, 1H, ArH),

4.74 (t, J=5.5 Hz, 1H, OH),

4.37 (d, J=5.2 Hz, 2H, CH₂)[6]

Experimental data for 4-

Hydroxymethylpyrazole[6].

¹³C NMR

The carbon of the

hydroxymethyl group in 1-

methyl-4-

hydroxymethylpyrazole

appears at δ 54.36 ppm.

Data for a closely related N-

methylated derivative[7].

IR Spectroscopy

Broad OH stretch at 3200–

3400 cm⁻¹, Heterocycle ring

vibrations around 1520-1530

cm⁻¹.

Characteristic absorptions for

4-hydroxymethylpyrazoles[7]

[8][9].

Experimental Protocols
Detailed methodologies for the synthesis of 4-Hydroxymethylpyrazole and its use in a key

biochemical assay are provided below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10343508/
https://www.solubilityofthings.com/1h-pyrazole
https://www.solubilityofthings.com/1-methyl-4-nitro-pyrazole
https://www.chemicalbook.com/synthesis/1h-pyrazol-4-yl-methanol.htm
https://www.chemicalbook.com/synthesis/1h-pyrazol-4-yl-methanol.htm
https://www.researchgate.net/publication/243976490_13_C_NMR_spectra_of_4-hydroxymethylpyrazoles_and_their_chemical_behavior_at_heating
https://www.researchgate.net/publication/243976490_13_C_NMR_spectra_of_4-hydroxymethylpyrazoles_and_their_chemical_behavior_at_heating
https://www.mdpi.com/2073-4352/13/7/1101
https://www.researchgate.net/figure/Stacked-IR-spectra-of-pzH-blue-4-F-pzH-red-4-Cl-pzH-green-4-Br-pzH-purple-and_fig3_372387049
https://www.benchchem.com/product/b150813?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150813?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes the synthesis of (1H-pyrazol-4-yl)methanol via the reduction of ethyl

1H-pyrazole-4-carboxylate.[6]

Materials and Reagents:

Ethyl 1H-pyrazole-4-carboxylate

Lithium aluminum hydride (LAH), 1 M solution in tetrahydrofuran (THF)

Anhydrous THF

Methanol (MeOH)

Water

1 M Sodium hydroxide (NaOH) solution

Magnesium sulfate (MgSO₄)

Diatomaceous earth (Celite)

Flame-dried round-bottom flask

Stirring apparatus

Ice bath

Procedure:

Cool a 1 M solution of lithium aluminum hydride (45.2 mL, 45.2 mmol) in THF to 0°C in a

flame-dried round-bottom flask under an inert atmosphere.

Slowly add a solution of ethyl 1H-pyrazole-4-carboxylate (3.17 g, 22.6 mmol) in THF (20 mL)

dropwise to the cooled LAH suspension.

Allow the reaction mixture to gradually warm to room temperature and stir overnight.

Upon completion of the reaction (monitored by TLC), cool the mixture in an ice bath.
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Carefully quench the reaction by the sequential dropwise addition of water (1.36 mL) and 1

M NaOH solution (10 mL). Stir the mixture for 20 minutes.

Add solid magnesium sulfate to dry the mixture and continue stirring at room temperature for

30 minutes.

Filter the solids through a pad of diatomaceous earth and wash the filter cake with THF and

methanol.

Combine the filtrates and evaporate the solvent under reduced pressure to yield (1H-pyrazol-

4-yl)methanol as a white solid.

This representative protocol outlines a method to assess the inhibitory effect of 4-
Hydroxymethylpyrazole on human liver alcohol dehydrogenase activity by monitoring the

formation of NADH.[10][11]

Materials and Reagents:

Human liver alcohol dehydrogenase (ADH)

Ethanol (substrate)

Nicotinamide adenine dinucleotide (NAD⁺)

4-Hydroxymethylpyrazole (inhibitor)

Sodium phosphate buffer (0.15 M, pH 7.4)

Spectrophotometer or fluorometer capable of measuring absorbance or fluorescence at 340

nm

Cuvettes

Procedure:

Prepare a stock solution of 4-Hydroxymethylpyrazole in the sodium phosphate buffer.
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In a cuvette, prepare the reaction mixture containing sodium phosphate buffer, NAD⁺ (e.g.,

350 µM), and ethanol (e.g., 2.5 mM).

Add varying concentrations of the 4-Hydroxymethylpyrazole stock solution to different

cuvettes to achieve the desired final inhibitor concentrations. Include a control with no

inhibitor.

Initiate the reaction by adding a small volume of the human liver ADH enzyme solution (e.g.,

final concentration of 8 µg/mL).

Immediately begin monitoring the increase in absorbance or fluorescence at 340 nm, which

corresponds to the formation of NADH.

Record the initial reaction rates (the linear portion of the absorbance/fluorescence versus

time plot).

Determine the percentage of residual ADH activity for each inhibitor concentration relative to

the control.

Kinetic parameters, such as the inhibition constant (Ki), can be determined by performing the

assay at various substrate and inhibitor concentrations and analyzing the data using double

reciprocal plots (e.g., Lineweaver-Burk plot).

Metabolic Pathway and Experimental Workflow
Visualization
The following diagram illustrates the metabolic pathway of fomepizole, highlighting the

formation of 4-Hydroxymethylpyrazole.

Fomepizole
(4-Methylpyrazole) 4-HydroxymethylpyrazoleCytochrome P450

4-Carboxypyrazole
(Primary Metabolite)

Alcohol/Aldehyde
Dehydrogenase

N-Glucuronide Conjugates
(Minor Metabolites)
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Click to download full resolution via product page

Caption: Metabolic pathway of fomepizole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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